molecular formula C7H12ClN3O3S B13343184 1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride

1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No.: B13343184
M. Wt: 253.71 g/mol
InChI Key: GJAVKHUFHKFLRC-UHFFFAOYSA-N
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Description

1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a compound that features an isoxazole ring, a sulfonyl group, and an azetidine moiety. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the sulfonyl and azetidine groups. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield oxazoles, while reduction of the sulfonyl group may produce sulfides .

Scientific Research Applications

1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The isoxazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The azetidine moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Isoxazol-4-ylsulfonyl)-N-methylazetidin-3-amine hydrochloride is unique due to its combination of the isoxazole ring, sulfonyl group, and azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H12ClN3O3S

Molecular Weight

253.71 g/mol

IUPAC Name

N-methyl-1-(1,2-oxazol-4-ylsulfonyl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O3S.ClH/c1-8-6-3-10(4-6)14(11,12)7-2-9-13-5-7;/h2,5-6,8H,3-4H2,1H3;1H

InChI Key

GJAVKHUFHKFLRC-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)S(=O)(=O)C2=CON=C2.Cl

Origin of Product

United States

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